N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide
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Overview
Description
N,N’-bis[(4-chlorophenyl)methyl]ethanedithioamide is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a central ethanedithioamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(4-chlorophenyl)methyl]ethanedithioamide typically involves the reaction of 4-chlorobenzyl chloride with ethanedithioamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-bis[(4-chlorophenyl)methyl]ethanedithioamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(4-chlorophenyl)methyl]ethanedithioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis[(4-chlorophenyl)methyl]ethanedithioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis[(4-chlorophenyl)methyl]ethanedithioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-chlorophenyl)thiourea: Similar structure but with a thiourea group instead of ethanedithioamide.
N,N’-bis(4-chlorophenyl)methyl]hydroxylamine: Contains a hydroxylamine group.
Uniqueness
N,N’-bis[(4-chlorophenyl)methyl]ethanedithioamide is unique due to its ethanedithioamide core, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
63867-38-9 |
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Molecular Formula |
C16H14Cl2N2S2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide |
InChI |
InChI=1S/C16H14Cl2N2S2/c17-13-5-1-11(2-6-13)9-19-15(21)16(22)20-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,21)(H,20,22) |
InChI Key |
AIUCBVRCPRHCDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)C(=S)NCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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